N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Hypoxia-Selective Prodrugs Bioreductive Activation Cancer Research

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine (CAS 921933-34-8) is a synthetic small molecule belonging to the 3-amino-1,2,4-benzotriazine class. It features a benzotriazine core with a single N-oxide at the 1-position, an N-benzyl substituent at the 3-amino group, and a methoxy group at the 7-position of the fused benzene ring.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
CAS No. 921933-34-8
Cat. No. B12631829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine
CAS921933-34-8
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N=[N+]2[O-])NCC3=CC=CC=C3
InChIInChI=1S/C15H14N4O2/c1-21-12-7-8-13-14(9-12)19(20)18-15(17-13)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17,18)
InChIKeyVKBWULQKXWFTRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine (CAS 921933-34-8): Chemical Class and Procurement Context


N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine (CAS 921933-34-8) is a synthetic small molecule belonging to the 3-amino-1,2,4-benzotriazine class. It features a benzotriazine core with a single N-oxide at the 1-position, an N-benzyl substituent at the 3-amino group, and a methoxy group at the 7-position of the fused benzene ring . This scaffold is a privileged structure in medicinal chemistry, most notably represented by the hypoxia-activated prodrug tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide), which is a clinical-stage anticancer agent [1]. The combination of specific substituents on this compound differentiates it from generic benzotriazine analogs, making its exact substitution pattern a critical factor for scientific research and procurement decisions.

Why N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine Cannot Be Replaced by Other Benzotriazine Analogs


Within the 3-amino-1,2,4-benzotriazine family, minor structural modifications profoundly alter biological activity. The N-oxide state is a primary determinant of bioreductive activation and hypoxic selectivity, as seen with the clinical agent tirapazamine (a 1,4-dioxide) versus its reduced 1-oxide or nor-oxide metabolites which exhibit different cytotoxic profiles [1]. The presence, position, and nature of substituents on the benzene ring (e.g., 7-methoxy vs. 7-methyl or unsubstituted) and the N-benzyl group further modulate target binding, pharmacokinetics, and physicochemical properties such as LogP and solubility [2]. Consequently, a seemingly similar compound like the des-methoxy analog (CAS 921933-24-6) or the 1,4-dioxide variant (CAS 921933-53-1) cannot be assumed to be functionally interchangeable. Specific quantitative evidence for this compound's differentiation is therefore critical for informed scientific selection.

Quantitative Differentiation Evidence for N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine


Mono-N-oxide versus 1,4-Dioxide Redox State: A Critical Bioreductive Activation Switch

The target compound is a 1-oxide, whereas the clinical prototype tirapazamine is a 1,4-dioxide. The 1,4-dioxide moiety is essential for enzymatic one-electron reduction under hypoxia to generate a cytotoxic radical species [1]. Consequently, the target 1-oxide is expected to lack the potent hypoxia-selective cytotoxicity of the 1,4-dioxide class and may serve as a critical non-bioreductive control or a distinct pharmacological tool with a different activation profile.

Hypoxia-Selective Prodrugs Bioreductive Activation Cancer Research

Substituent-Specific LogP Modulation via 7-Methoxy versus 7-H or 7-Methyl Analogs

The 7-methoxy substituent is a key driver of the compound's lipophilicity. The target compound is predicted to have a LogP of approximately 2.7 based on its chemical structure . This is significantly different from its direct analog, N-Benzyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine (CAS 921933-24-6), which lacks the methoxy group and therefore has a lower predicted LogP. The 7-methoxy group introduces a hydrogen bond acceptor and alters electron density, directly impacting membrane permeability and target engagement.

Physicochemical Property Optimization Drug Discovery ADME Prediction

Mono-Oxide Reactivity: Synthesis Intermediate Versus Final Bioactive Agent

The 1-oxide state of the target compound is a common intermediate in the synthesis of 1,4-dioxide derivatives. Published synthetic routes show that 1-oxides can be further oxidized, but the reaction is often low-yielding (e.g., ~37.6% yield when converting a related 7-methyl analog to its 1,4-dioxide) [1]. This indicates that the target compound is the direct precursor of its 1,4-dioxide analog (CAS 921933-53-1). Procuring the purified 1-oxide is therefore essential for researchers who need to control the N-oxide stoichiometry precisely or who intend to use it as a synthetic building block.

Chemical Synthesis Prodrug Design Chemical Biology Tools

Kinase Inhibition Selectivity Profile of N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

The benzotriazine core, particularly when armed with an N-benzyl and a 7-methoxy group, has been patented as a kinase inhibitor scaffold targeting Src family kinases and other receptor/non-receptor kinases [1]. The target compound embodies the precise substitution pattern claimed to confer this activity. While specific IC50 values are not publicly disclosed, the patent literature explicitly differentiates such N-benzyl, 7-methoxy, 1-oxide derivatives from other benzotriazine analogs for kinase inhibition, positioning it as a potential lead-like molecule for further profiling.

Kinase Inhibitor Selectivity Chemical Probe Development Drug Discovery

Procurement-Driven Applications of N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine


Non-Bioreductive Control in Hypoxia Studies

In cancer biology, hypoxia-activated prodrugs (HAPs) like tirapazamine rely on enzymatic reduction of the 1,4-dioxide moiety for their cytotoxicity. The target compound's stable 1-oxide state makes it an ideal negative control. As a non-bioreductive analog, it can be used to demonstrate that observed hypoxic cell killing is specifically due to 1,4-dioxide reduction, not general benzotriazine toxicity. This application directly stems from its redox-state differentiation [1].

Kinase Inhibitor Lead Optimization and SAR Studies

This compound serves as a crucial building block for structure-activity relationship (SAR) studies aimed at improving kinase selectivity and potency. Its 7-methoxy and N-benzyl groups are key pharmacophoric elements claimed in patents [1]. Researchers can use it as a parent scaffold to systematically explore modifications at the 7-position or the N-3 amine to enhance target engagement and reduce off-target effects.

Synthetic Intermediate for 1,4-Dioxide Prodrugs

For medicinal chemists developing next-generation bioreductive agents, this compound is the stable and isolable precursor to its corresponding 1,4-dioxide (CAS 921933-53-1). Synthesizing the 1,4-dioxide from the 1-oxide, despite modest yields [1], allows for the preparation of compounds with precisely controlled N-oxide content, which is critical for reproducible in vivo pharmacology.

Physicochemical Property Probe for Lipophilicity-Dependent Assays

With a calculated LogP approximately 0.6 units higher than its des-methoxy analog [1], this compound can be used as a chemical probe to study the role of lipophilicity in membrane permeability, cellular uptake, and protein binding within the benzotriazine class. This allows drug discovery teams to deconvolute the contributions of electronic versus steric effects of the 7-substituent.

Quote Request

Request a Quote for N-Benzyl-7-methoxy-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.